molecular formula C15H18N2O3 B5862217 N-(2,5-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide

N-(2,5-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide

Cat. No.: B5862217
M. Wt: 274.31 g/mol
InChI Key: YKEAUGAZVKLHOI-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is a chemical compound with a complex structure that includes a phenyl ring substituted with two methyl groups and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves the reaction of 2,5-dimethylphenylamine with a suitable acylating agent, followed by the introduction of the pyrrolidinone group. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)butanamide
  • N-(2,5-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)pentanamide

Uniqueness

N-(2,5-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidinone group

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10-3-4-11(2)12(9-10)16-13(18)7-8-17-14(19)5-6-15(17)20/h3-4,9H,5-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEAUGAZVKLHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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